1-{4-[4-Methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}butan-1-one
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Overview
Description
1-{4-[4-Methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}butan-1-one is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a butanone group. This compound is of interest due to its potential pharmacological properties and its role in medicinal chemistry.
Preparation Methods
The synthesis of 1-{4-[4-Methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}butan-1-one typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Formation of the Butanone Group: The butanone group is added via a carbonylation reaction.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-{4-[4-Methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}butan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Major products from these reactions include oxidized or reduced derivatives and substituted analogs.
Scientific Research Applications
1-{4-[4-Methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-{4-[4-Methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}butan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to cell growth, apoptosis, and inflammation, potentially leading to therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
1-{4-[4-Methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}butan-1-one can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(2-pyrimidyl)piperazine and 2-(pyridin-2-yl)pyrimidine derivatives share structural similarities.
Properties
Molecular Formula |
C19H25N5O |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C19H25N5O/c1-3-7-18(25)23-10-12-24(13-11-23)19-20-15(2)14-17(22-19)21-16-8-5-4-6-9-16/h4-6,8-9,14H,3,7,10-13H2,1-2H3,(H,20,21,22) |
InChI Key |
DPLPGHIYFJZBQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC(=CC(=N2)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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